molecular formula C4H8ClN5 B6221157 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride CAS No. 17796-23-5

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B6221157
CAS No.: 17796-23-5
M. Wt: 161.6
InChI Key:
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Description

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that contains both tetrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole or pyrazine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

17796-23-5

Molecular Formula

C4H8ClN5

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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